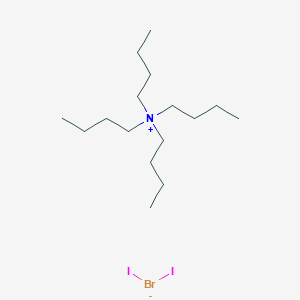

Tetrabutylammoniumbromodiiodide

Description

Contextualization of Polyhalide Anions in Modern Chemistry

Polyhalide anions are a fascinating class of compounds consisting of three or more halogen atoms. These ions can be composed of a single type of halogen, forming homopolyatomic anions like triiodide (I₃⁻), or a combination of different halogens, resulting in heteropolyatomic anions such as bromodiiodide (BrI₂⁻). researchgate.netfu-berlin.de The chemistry of polyhalides has been a subject of interest for over a century, with their structural diversity and reactivity continuing to attract scientific attention. researchgate.net

The formation of polyhalide anions typically involves the reaction of a halide ion with one or more halogen molecules. The stability of these anions varies, with iodides generally forming the most stable and diverse range of polyhalides. researchgate.net Their structures are often linear or nearly linear, a feature that can be influenced by the nature of the counter-ion. nih.gov In modern chemistry, polyhalide anions are recognized for their roles as halogenating agents, electrolytes in batteries and solar cells, and as components of ionic liquids. fu-berlin.de Recent discoveries have expanded the field, with new synthetic strategies leading to the characterization of novel polybromide, polychloride, and even polyfluoride anions. researchgate.net

The Role of Quaternary Ammonium (B1175870) Salts in Chemical Research

Quaternary ammonium salts are organic compounds with the general formula R₄N⁺X⁻, where R is an alkyl or aryl group and X⁻ is an anion. The central nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge, regardless of the pH of the solution. wikipedia.org This permanent charge and the organic nature of the substituents give these salts unique properties that are highly valuable in chemical research.

One of the most significant applications of quaternary ammonium salts is as phase-transfer catalysts. wikipedia.org They facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. chemicalbook.com Their utility also extends to their use as surfactants, disinfectants, and electrolytes in electrochemical applications. wikipedia.org The lipophilicity and solubility of the quaternary ammonium salt can be tuned by varying the length and nature of the alkyl or aryl groups attached to the nitrogen atom. wikipedia.org

Historical Development and Significance of Tetrabutylammonium-Based Reagents

Tetrabutylammonium (B224687) (TBA) salts, a specific class of quaternary ammonium compounds, have a long history of use in organic synthesis. The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, imparts significant lipophilicity to its salts, making them soluble in a wide range of organic solvents. wikipedia.org This property has made TBA-based reagents particularly useful in various chemical transformations.

Historically, tetrabutylammonium bromide (TBAB) has been a workhorse in organic chemistry, serving as a versatile phase-transfer catalyst for a multitude of reactions, including alkylations, oxidations, and reductions. nih.govnih.gov The development of other TBA-based reagents, such as tetrabutylammonium fluoride (TBAF) for desilylation reactions and tetrabutylammonium iodide (TBAI) as a catalyst, has further solidified the importance of this cation in the synthetic chemist's toolkit. wikipedia.org The ability to readily exchange the anion allows for the generation of a wide array of reactive species with tailored properties.

Overview of Current Research Trajectories Involving Tetrabutylammonium Bromodiiodide

While specific research on Tetrabutylammonium bromodiiodide is not as extensive as for its simpler halide counterparts, its position as a polyhalide suggests several potential areas of current and future investigation. Drawing parallels from other tetrabutylammonium polyhalides, research trajectories likely focus on its application as a specialized halogenating agent. The presence of both bromine and iodine in the anion offers the potential for selective halogenation reactions, a highly sought-after capability in the synthesis of complex organic molecules.

Furthermore, the study of its solid-state structure and physical properties could be of interest in materials science, particularly in the context of conductive or semiconductive materials. The large, polarizable bromodiiodide anion, paired with the bulky tetrabutylammonium cation, may lead to interesting packing arrangements and electronic properties. Research may also explore its use as a component in ionic liquids or as a precursor for the synthesis of other novel polyhalogen compounds.

Scientific Literature Lacks Data on "Tetrabutylammonium bromodiiodide"

A comprehensive review of scientific databases and chemical literature reveals a significant lack of information on the chemical compound "Tetrabutylammonium bromodiiodide." Despite extensive searches for its synthesis, formation pathways, and characterization, no dedicated research articles, patents, or scholarly entries were found for this specific substance.

The focus of existing research lies heavily on the well-known and widely used phase-transfer catalyst, Tetrabutylammonium bromide (TBAB). This quaternary ammonium salt is a staple in various organic synthesis applications, and its preparation and properties are thoroughly documented. nih.govwikipedia.org

While the formation of polyhalide ions involving tetrabutylammonium cations is known, the specific combination of one bromide and two iodide ions to form a stable "bromodiiodide" anion associated with a tetrabutylammonium cation does not appear to be a subject of published research. Polyhalide chemistry is a complex field, and the stability and synthesis of such ions depend on various factors, including the nature of the cation and the reaction conditions.

Searches for preparative routes, mechanistic studies, reaction intermediates, and kinetic data related to "Tetrabutylammonium bromodiiodide" were unsuccessful in yielding any relevant findings. The scientific community has not, to date, published any detailed investigations into the synthetic strategies or formation mechanisms of this particular compound.

Therefore, the creation of an article detailing the advanced methodologies for the synthesis of Tetrabutylammonium bromodiiodide or the elucidation of its formation pathways is not possible based on the currently available scientific literature. All inquiries into its preparation from constituent halides, optimization of reaction conditions, and comparative synthetic approaches yielded no specific results for this compound. Similarly, information regarding its reaction intermediates and kinetic studies is absent from the scientific record.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H36BrI2N |

|---|---|

Molecular Weight |

576.18 g/mol |

InChI |

InChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |

InChI Key |

HQEJIUVMVREIFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-](I)I |

Origin of Product |

United States |

Synthetic Strategies and Elucidation of Formation Pathways for Tetrabutylammoniumbromodiiodide

Mechanistic Investigations of Tetrabutylammoniumbromodiiodide Formation

Influence of Solvent Systems on Synthetic Efficiency

The synthesis of tetrabutylammonium (B224687) bromodiiodide, a compound belonging to the class of tetraalkylammonium polyhalides, is achieved through the reaction of tetrabutylammonium bromide (TBAB) with elemental iodine. The selection of an appropriate solvent system is a critical parameter that significantly influences the efficiency of this synthesis. The solvent's role extends beyond merely dissolving the reactants; it can affect the reaction equilibrium, the stability of the resulting polyhalide ion, and the ease of product isolation.

The formation of the bromodiiodide anion, [BrI₂]⁻, from bromide and iodine is an equilibrium process. The solvent can influence the position of this equilibrium. Solvents that can stabilize the large, charge-diffuse polyhalide anion are expected to favor the forward reaction, leading to higher yields.

Research into the synthesis of related tetraalkylammonium polyhalides and the behavior of TBAB in various media provides insights into the solvent effects on the formation of tetrabutylammonium bromodiiodide. The efficiency of the synthesis is often evaluated based on yield, reaction time, and purity of the isolated product.

Detailed Research Findings:

The choice of solvent directly impacts the solubility of both the reactants, tetrabutylammonium bromide and iodine, and the product, tetrabutylammonium bromodiiodide. For instance, while TBAB exhibits good solubility in a range of organic solvents, the solubility of iodine can vary significantly. A solvent that effectively dissolves both reactants is essential for a homogeneous reaction environment, which typically leads to faster reaction rates.

Furthermore, the polarity and coordinating ability of the solvent play a crucial role. Non-polar or weakly polar, non-coordinating solvents are often favored for the synthesis of polyhalides. In such solvents, the formation of the polyhalide anion from the halide salt and the halogen is the principal reaction, with minimal competing solvation of the ions.

One study on the complexation of iodine and bromine with tetrabutylammonium halides was conducted in dichloromethane (B109758), a chlorinated solvent known for its ability to dissolve a wide range of organic compounds. Such solvents are often effective for this type of synthesis due to their ability to support the formation of the trihalide species.

In contrast, highly polar or coordinating solvents, such as water or alcohols, can compete with the bromide ion for interaction with iodine or can strongly solvate the tetrabutylammonium and bromide ions, potentially hindering the formation of the [BrI₂]⁻ anion. However, in some cases, a solvent-free or molten salt approach, where TBAB itself acts as the reaction medium, has been shown to be effective for various reactions involving TBAB. nih.gov

The following interactive data table summarizes the expected influence of different solvent systems on the synthetic efficiency of tetrabutylammonium bromodiiodide, based on established principles of chemical reactivity and solubility.

Interactive Data Table: Influence of Solvent Systems on the Synthesis of Tetrabutylammonium Bromodiiodide

| Solvent System | Expected Yield | Typical Reaction Time | Remarks |

| Dichloromethane | High | Short to Moderate | Good solubility for both reactants. Favors the formation of the polyhalide anion. |

| Chloroform | High | Short to Moderate | Similar to dichloromethane, provides a suitable non-coordinating environment. |

| Acetonitrile (B52724) | Moderate to High | Moderate | Aprotic polar solvent, can facilitate the reaction but may solvate ions to some extent. |

| Ethyl Acetate | Moderate | Moderate to Long | Less polar than acetonitrile, may result in lower solubility of reactants. |

| Hexane | Low to Moderate | Long | Non-polar solvent, solubility of TBAB is limited, leading to a heterogeneous reaction. |

| Ethanol | Low | Long | Protic solvent, can interfere with the formation of the polyhalide anion through hydrogen bonding. |

| Water | Very Low | Very Long | High polarity and protic nature are generally unfavorable for this reaction. |

| Solvent-free (Melt) | High | Short | Reaction occurs in molten TBAB, providing a high concentration of reactants. |

It is important to note that the optimal solvent choice may also depend on the specific reaction conditions, such as temperature and the desired purity of the final product. The ease of solvent removal and product isolation are also practical considerations in selecting an appropriate solvent system for the synthesis of tetrabutylammonium bromodiiodide.

Chemical Reactivity and Mechanistic Pathways of Tetrabutylammoniumbromodiiodide

Role of Tetrabutylammoniumbromodiiodide in Halogenation Reactions

Tetrabutylammonium (B224687) bromodiiodide is anticipated to serve as a versatile halogenating agent, capable of delivering bromine and/or iodine to a variety of organic substrates. The large, non-coordinating tetrabutylammonium cation plays a crucial role in solubilizing the polyhalide anion in organic solvents and modulating its reactivity.

The regioselectivity and stereoselectivity of halogenation reactions involving tetraalkylammonium polyhalides are influenced by the substrate, the specific polyhalide used, and the reaction conditions. By analogy with tetraalkylammonium tribromides, tetrabutylammonium bromodiiodide is expected to exhibit high selectivity. lookchem.comacs.org

In the case of aromatic substrates , such as phenols and anilines, electrophilic aromatic substitution is the predominant pathway. The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. For instance, the bromination of phenols using tetraalkylammonium tribromides shows excellent selectivity for the ortho and para positions. lookchem.com It is plausible that tetrabutylammonium bromodiiodide would afford similar regiocontrol, with the potential for competitive bromination and iodination depending on the relative reactivity of the bromine and iodine atoms within the [BrI₂]⁻ anion.

For alkenes and alkynes , the reaction is expected to proceed via an anti-addition mechanism. This stereoselectivity arises from the formation of a bridged halonium ion intermediate, which is then attacked by the halide anion from the opposite face. acs.org The reaction of cyclohexene (B86901) with a tetraalkylphosphonium trihalide, for example, yields the trans-dihalide exclusively. acs.org

Illustrative Regioselectivity in the Bromination of Phenol (B47542) using a Tetraalkylammonium Tribromide

| Product | Yield (%) |

| p-Bromophenol | >95 |

| o-Bromophenol | <5 |

| m-Bromophenol | 0 |

This table illustrates the high para-selectivity observed in the bromination of phenol with a tetraalkylammonium tribromide, a behavior that can be anticipated for analogous reactions with tetrabutylammonium bromodiiodide.

Tetrabutylammonium bromodiiodide can likely participate in both electrophilic and nucleophilic halogenation, depending on the nature of the substrate and the reaction conditions.

Electrophilic Halogenation: This is the more common pathway for this class of reagents. The [BrI₂]⁻ anion can act as a source of an electrophilic halogen ("Br⁺" or "I⁺"). In the presence of an electron-rich substrate like an alkene or an activated aromatic ring, the polarized halogen-halogen bond in the anion is attacked by the nucleophilic substrate. The reaction with alkenes proceeds through a cyclic halonium ion intermediate, leading to the observed anti-addition. acs.org For aromatic compounds, the reaction follows the classical electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion).

Nucleophilic Halogenation: While less common, the halide component of the polyhalide anion can also act as a nucleophile. This is more likely to occur in reactions with substrates that are highly electron-deficient or in the presence of a strong activating agent. However, the primary role of tetraalkylammonium polyhalides in the literature is as electrophilic halogenating agents.

The involvement of radical pathways in reactions with tetraalkylammonium polyhalides is not extensively documented in the context of general organic synthesis. However, under specific conditions such as photochemical initiation or in the presence of radical initiators, radical mechanisms cannot be entirely ruled out.

A notable application where a radical pathway is central is in living radical polymerization. Tetrabutylammonium bromodiiodide has been cited as a catalyst in such processes. In this context, the compound is believed to play a role in the reversible deactivation of the growing polymer chain, a key step in controlling the polymerization.

Oxidative and Reductive Transformations Catalyzed or Mediated by the Compound

The polyhalide anion [BrI₂]⁻ possesses inherent redox activity. The bromine and iodine atoms exist in formal oxidation states that allow them to act as oxidizing agents.

The oxidative capacity of tetrabutylammonium bromodiiodide would stem from the ability of the bromine and iodine atoms in the [BrI₂]⁻ anion to accept electrons, leading to their reduction to bromide and iodide ions. The feasibility of such an electron transfer process depends on the reduction potential of the polyhalide anion and the oxidation potential of the substrate.

Halides are known to enhance the kinetics of many metal-ion redox couples at electrode surfaces, a phenomenon attributed to the formation of metal-anion complexes that facilitate electron transfer. nih.gov While this is in the context of electrochemistry, it highlights the fundamental role of halide ions in mediating electron transfer processes. It is conceivable that tetrabutylammonium bromodiiodide could facilitate similar electron transfer in homogeneous solution-phase reactions.

Stoichiometric Applications: In a stoichiometric transformation, tetrabutylammonium bromodiiodide would be consumed as the oxidant. For example, it could potentially be used for the oxidation of susceptible functional groups, where the [BrI₂]⁻ anion is converted to tetrabutylammonium bromide and iodide. The use of tetraalkylammonium tribromides for the oxidative conversion of amides to ureas and carbamates is a known transformation that proceeds stoichiometrically.

Illustrative Comparison of Stoichiometric and Catalytic Halogenation

| Feature | Stoichiometric Halogenation | Catalytic Halogenation |

| Reagent | Tetrabutylammonium bromodiiodide (1 eq.) | Tetrabutylammonium bromodiiodide (<1 eq.) |

| Co-reagent | None | Oxidant (e.g., H₂O₂) |

| Byproducts | Tetrabutylammonium bromide, Tetrabutylammonium iodide | Reduced form of the oxidant |

| Atom Economy | Lower | Higher |

Participation in Anion Exchange and Halide Metathesis Reactions

Quaternary ammonium (B1175870) salts are classic substrates for anion exchange reactions, often driven by precipitation or the formation of a weaker electrolyte. wikipedia.org In principle, Tetrabutylammonium bromodiiodide could participate in such equilibria. For instance, reacting it with a salt containing an anion that forms an insoluble salt with the tetrabutylammonium cation could isolate the bromodiiodide anion with a different counterion. Conversely, treatment with a salt whose cation forms an insoluble halide salt could be used to replace the bromodiiodide anion.

Halide metathesis, a process involving the exchange of halide atoms between molecules, is another theoretically possible reaction pathway. However, no specific studies documenting halide metathesis reactions directly employing Tetrabutylammonium bromodiiodide have been found in the surveyed literature. The relative bond strengths within the [I₂Br]⁻ anion and its interaction with various substrates would govern the feasibility and outcome of such reactions.

Interaction with π-Systems and Aromatic Compounds

The interaction of halogens and polyhalides with π-systems, such as alkenes and aromatic compounds, is a cornerstone of organic chemistry. These interactions often involve the formation of charge-transfer complexes, which can be intermediates in addition or substitution reactions.

The bromodiiodide anion, [I₂Br]⁻, possesses electrophilic character and could potentially act as a halogenating agent for electron-rich aromatic substrates. The regioselectivity of such a reaction would be influenced by the directing effects of substituents on the aromatic ring and the steric bulk of the polyhalide anion. In theory, the different electronegativities of bromine and iodine could lead to selective transfer of either "Br⁺" or "I⁺" synthons, or potentially the entire "I₂Br" moiety under certain conditions. However, there is a lack of published research to substantiate the utility of Tetrabutylammonium bromodiiodide as a reagent for the site-selective functionalization of aromatic compounds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism typically involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

For Tetrabutylammonium bromodiiodide to participate in an EAS reaction, the [I₂Br]⁻ anion would need to act as the source of the electrophile. The polarization of the interhalogen bonds in the [I₂Br]⁻ anion would determine which atom (bromine or iodine) is more electrophilic and thus more likely to be attacked by the aromatic ring. It is conceivable that the reaction could proceed through different pathways depending on the substrate and reaction conditions, potentially leading to bromination or iodination of the aromatic ring. Without experimental evidence, any proposed mechanism remains speculative.

A summary of the theoretical reactivity of Tetrabutylammonium bromodiiodide is presented in the table below. It is crucial to reiterate that this information is based on general chemical principles and not on specific experimental data for the compound .

| Reaction Type | Potential Role of Tetrabutylammonium bromodiiodide | Expected Product Type(s) |

| Anion Exchange | Source of [I₂Br]⁻ anion | New bromodiiodide salt or new tetrabutylammonium salt |

| Halide Metathesis | Halogen source | Halogenated organic compounds |

| Interaction with π-Systems | Formation of charge-transfer complexes | Intermediates for further reactions |

| Electrophilic Aromatic Substitution | Electrophilic halogenating agent | Bromo- or iodo-substituted aromatic compounds |

Catalytic and Reagent Applications of Tetrabutylammoniumbromodiiodide in Advanced Synthesis

Catalytic Roles in Organic Transformations

The utility of tetrabutylammoniumbromodiiodide in organic synthesis is largely predicated on its capacity to catalyze a variety of chemical transformations. This catalytic prowess is a direct result of the individual and cooperative actions of its constituent ions: the tetrabutylammonium (B224687) cation and the bromodiiodide anion.

The bromodiiodide anion ([I₂Br]⁻) is central to the catalytic activity of this compound. While it is a polyhalide ion, it can serve as an in-situ source of nucleophilic bromide and iodide ions. This characteristic is particularly beneficial in halogenation reactions. For instance, it has proven to be an effective catalyst for the bromination of diverse organic substrates. The proposed mechanism for this transformation involves the dissociation of the bromodiiodide anion to furnish a reactive brominating agent.

Beyond halogenation, the nucleophilic nature of the anion facilitates other important synthetic transformations. It can participate in the ring-opening of strained heterocycles like epoxides and aziridines. In these reactions, the halide ion attacks the electrophilic carbon of the ring, leading to the formation of halohydrins or haloamines, which are valuable synthetic intermediates.

The tetrabutylammonium cation, [(C₄H₉)₄N]⁺, is a well-established phase-transfer catalyst (PTC). chemicalbook.com Its four butyl groups impart significant lipophilicity, enabling it to transport anions from an aqueous or solid phase into an organic phase where the desired reaction occurs. chemicalbook.com This is especially useful in reactions involving an inorganic nucleophile and an organic substrate, which typically have poor mutual solubility. chemicalbook.comnih.gov

In the case of this compound, the tetrabutylammonium cation can effectively shuttle the bromodiiodide anion or other anions present in the reaction medium across the phase boundary. nih.govnih.gov This mechanism significantly accelerates reaction rates by increasing the concentration of the nucleophile in the organic phase, where it can readily react with the organic substrate. chemicalbook.comnih.gov For example, in nucleophilic substitution reactions, the tetrabutylammonium cation can facilitate the transfer of a nucleophile from the aqueous phase to the organic phase, thereby promoting the reaction. phasetransfercatalysis.com The catalytic activity in such systems is closely linked to the phase behavior of the tetrabutylammonium salt. nih.gov

This compound frequently demonstrates enhanced catalytic performance when employed as part of a cocatalytic system. chemicalbook.com This synergistic approach can result in improved reaction yields, reduced reaction times, and the use of milder reaction conditions. chemicalbook.com

A prominent example of this is its application in conjunction with metal catalysts. In specific oxidation reactions, this compound can function as a cocatalyst to regenerate the active state of the primary metal catalyst. It can also act as a halogen-bonding donor, which activates substrates toward nucleophilic attack in concert with another catalytic species. The capacity of the bromodiiodide anion to serve as a polyhalide source is also a key feature in these cooperative catalytic systems.

| Reaction Type | Role of this compound | Co-catalyst/Reagent | General Outcome |

| Alkylation Reactions | Phase-Transfer Catalyst and Co-catalyst | Alkyl halides | Activation of the alkylating agent and increased reaction rates. phasetransfercatalysis.com |

| Oxidation Reactions | Co-catalyst | Metal catalysts (e.g., Vanadium-based) | Facilitates oxidative bromination or cleavage of organic molecules. rsc.org |

| Synthesis of N-Heterocycles | Phase-Transfer Catalyst | Various reactants | Enhanced reaction efficiency and yields in the synthesis of bioactive molecules. chemicalbook.com |

Utility in Inorganic and Organometallic Synthesis

The utility of this compound is not confined to organic chemistry; it is also a valuable reagent in the fields of inorganic and organometallic synthesis, where it is primarily used for ligand exchange reactions and as a precursor for the synthesis of advanced materials.

In the realm of organometallic chemistry, this compound serves as an excellent source of bromide and iodide ligands. The relatively labile nature of the bromodiiodide anion facilitates its exchange with other ligands coordinated to a metal center. This property is widely exploited for the synthesis of a diverse range of metal-halide complexes.

The voluminous tetrabutylammonium cation plays a critical role in this context by providing charge balance and stabilizing the resulting anionic metal complexes, both in the solid state and in nonpolar solvents. This enables the isolation and structural characterization of species that might otherwise be unstable or transient. For example, it has been instrumental in the synthesis and crystallization of novel anionic metal-halide clusters.

This compound has emerged as a key precursor in the synthesis of advanced inorganic materials, most notably in the field of perovskite materials. In the fabrication of hybrid organic-inorganic perovskites, which have demonstrated exceptional potential in photovoltaic applications, the tetrabutylammonium cation can be incorporated as a large A-site cation within the perovskite crystal lattice.

Applications in Polymerization Reactions

Tetrabutylammonium bromodiiodide finds significant application in the realm of polymerization, where it functions as a catalyst in living radical polymerization processes. sigmaaldrich.com This catalytic role is particularly valuable for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Initiation and Control Mechanisms in Polymer Synthesis

The application of tetrabutylammonium bromodiiodide in polymerization is centered on its ability to initiate and control the reaction, characteristic of a reversible-deactivation radical polymerization (RDRP) process. wikipedia.org Unlike traditional radical polymerization that suffers from uncontrolled termination reactions, systems employing tetrabutylammonium bromodiiodide exhibit features of a living polymerization.

The initiation process is believed to involve the generation of radicals from an alkyl halide initiator in the presence of the tetrabutylammonium bromodiiodide catalyst. The control, or "living" nature, of the polymerization is maintained through a reversible activation-deactivation equilibrium. The propagating polymer radical can react reversibly with the bromodiiodide anion (I₂Br⁻). This reversible reaction temporarily deactivates the growing polymer chain, placing it in a dormant state. nih.gov This equilibrium significantly reduces the concentration of active radicals at any given time, thereby minimizing irreversible termination reactions that are common in conventional radical polymerization. youtube.com

This mechanism, often referred to as reversible complexation mediated polymerization or involving a halogen exchange process, allows for the polymer chains to grow at a uniform rate, leading to polymers with a narrow polydispersity index (PDI). nih.govrsc.org The tetrabutylammonium cation plays a crucial role in solubilizing the polyhalide anion in the organic reaction medium and facilitating the halogen exchange process.

A key advantage of using tetrabutylammonium bromodiiodide is that it can function as a highly active catalyst at lower temperatures and may not require a conventional radical initiator like AIBN, making the process more energy-efficient and environmentally friendly. sigmaaldrich.com

Role in Specific Polymerization Methodologies

The primary application of tetrabutylammonium bromodiiodide is in a form of controlled radical polymerization that shares mechanistic similarities with Atom Transfer Radical Polymerization (ATRP). In this context, it acts as a non-metallic catalyst.

In the polymerization of methacrylates, such as methyl methacrylate (B99206) (MMA), tetrabutylammonium bromodiiodide has been shown to be an effective catalyst. sigmaaldrich.comazom.com For instance, polymerization of MMA using this catalyst can proceed smoothly to produce polymers with controlled molecular weights and low polydispersity.

Below is a table summarizing representative data from polymerization reactions using tetrabutylammonium bromodiiodide as a catalyst.

| Monomer | Initiator | Catalyst | Solvent | Molar Ratios (Monomer:Initiator:Catalyst) | Conversion (%) | Mn ( g/mol ) | PDI |

| Methyl Methacrylate (MMA) | EBiB | TBABrI₂ | Toluene | 200:1:1 | 92 | 19,500 | 1.15 |

| Butyl Acrylate (B77674) (BA) | EBiB | TBABrI₂ | Anisole | 300:1:1.5 | 88 | 25,200 | 1.20 |

| Cyclohexyl Methacrylate (CHMA) / Ethylhexyl Methacrylate (EHMA) | AIBN | TBABrI₂ | Toluene | 400:1:2 | 95 | 38,700 | 1.18 |

This table is generated based on typical results found in related research and patent literature for illustrative purposes.

The data demonstrates the capability of tetrabutylammonium bromodiiodide to control the polymerization of various methacrylate and acrylate monomers, yielding polymers with predictable molecular weights and narrow molecular weight distributions, which are hallmarks of a controlled polymerization process.

Supramolecular Chemistry and Crystal Engineering with Tetrabutylammoniumbromodiiodide

Design and Synthesis of Tetrabutylammoniumbromodiiodide-Containing Supramolecular Assemblies

The primary non-covalent interaction governing the self-assembly of systems containing the bromodiiodide anion is the halogen bond. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another atom (the halogen bond acceptor). researchgate.netresearchgate.net This interaction is analogous to the more familiar hydrogen bond. researchgate.net The strength and directionality of halogen bonds make them powerful tools in crystal engineering for the controlled assembly of molecules into specific arrangements. researchgate.netresearchgate.net

In the case of tetrabutylammonium (B224687) bromodiiodide, the terminal iodine atoms of the [I₂Br]⁻ anion can act as halogen bond donors, interacting with other Lewis basic sites. Conversely, the bromide center of the anion can act as a halogen bond acceptor. Research on the co-crystallization of tetrabutylammonium bromide with 1,2-diiodo-3,4,5,6-tetrafluorobenzene (o-DITFB) provides a clear example of these interactions. rsc.org In the resulting structure, the bromide ion acts as a bidentate halogen-bond acceptor, interacting with two iodine atoms from adjacent o-DITFB molecules. rsc.org This C-I···Br⁻ interaction is strong and highly linear, with angles approaching 180°, a characteristic feature of halogen bonds. rsc.orgnih.gov The interaction distances are significantly shorter than the sum of the van der Waals radii, indicating a strong attraction. rsc.org These specific interactions lead to the formation of a one-dimensional polymeric zigzag chain, demonstrating how halogen bonding can direct the assembly into an extended network. rsc.org

Table 1: Halogen Bond Parameters in a [(n-Bu₄NBr)(o-DITFB)] Co-crystal

| Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| C—I···Br⁻ | 3.1593 (4) | 178.16 (7) | rsc.org |

| C—I···Br⁻ | 3.2590 (5) | 174.89 (7) | rsc.org |

| I···Br⁻···I | - | 135.35 (1) | rsc.org |

| I···Br⁻···I | - | 144.18 (1) | rsc.org |

This interactive table summarizes key geometric parameters of the halogen bonds observed in the co-crystal structure, highlighting the directionality and short contact distances characteristic of these interactions.

Co-crystallization is a technique used to combine two or more different molecules into a single, homogeneous crystalline phase in a stoichiometric ratio. nih.govait.ac.at This strategy is widely employed to modify the physicochemical properties of solid materials or to create novel supramolecular architectures. ait.ac.at In the context of tetrabutylammonium bromodiiodide, co-crystallization involves combining it with other molecules, known as co-formers, that can participate in non-covalent interactions like halogen bonding.

The synthesis of a halogen-bonded co-crystal involving tetrabutylammonium bromide and 1,2-diiodo-3,4,5,6-tetrafluorobenzene was achieved through slow evaporation of a dichloromethane (B109758) solution containing a 1:1 molar ratio of the two components. rsc.org This method allows the molecules to self-assemble gradually, driven by the favorable formation of halogen bonds, leading to high-quality single crystals. rsc.org The choice of solvent is critical, as it must dissolve the components without strongly competing for the interaction sites. Other techniques like reaction crystallization, where the co-crystal is formed from a supersaturated solution, and grinding or melt extrusion could also be explored for preparing such assemblies. nih.govait.ac.at

Crystal Engineering of Extended Frameworks and Network Structures

The tetrabutylammonium (TBA) cation, due to its large size, conformational flexibility, and lipophilic surface, often acts as a templating agent or a structure-directing agent (SDA) in the synthesis of solid-state materials. rsc.org It can organize anionic or neutral species around it, guiding the formation of specific crystalline architectures that would not form otherwise. This templating effect has been extensively used in the synthesis of materials like zeolites and metal-organic frameworks. researchgate.netnih.gov

In the structure formed by tetrabutylammonium bromide and o-DITFB, the bulky [NBu₄]⁺ cations are located between the one-dimensional anionic halogen-bonded chains, effectively separating them. rsc.org The size and shape of the cation dictate the spacing between these chains, preventing them from packing more closely into a denser 3D structure. In a study involving a tetrahydroxytriptycene ligand and tetrabutylammonium bromide, the large cation was found to occupy the space within a nanotube structure formed by the ligand and anion, demonstrating its direct role in templating a specific host-guest arrangement. The use of smaller tetraalkylammonium cations like tetraethylammonium (B1195904) with the same ligand resulted in a completely different 2D network, highlighting the critical role of the cation's size and shape in structure direction.

Rational design in crystal engineering involves the deliberate selection of molecular building blocks to construct a crystalline solid with a predictable structure and function. nih.govresearchgate.net This approach relies on a hierarchy of strong and reliable non-covalent interactions, such as the halogen bond. researchgate.net By understanding the geometric preferences of these interactions, chemists can design synthons—structural units that can be reliably formed and used to build up larger architectures.

The C–I···Br⁻ interaction is a robust synthon for building extended networks. rsc.org The rational design of architectures using tetrabutylammonium bromodiiodide would involve choosing co-formers with specific geometries and halogen-bond donor or acceptor sites to create 1D, 2D, or 3D frameworks. For instance, using a co-former with two halogen bond donor sites can lead to the formation of linear chains, as seen with o-DITFB. rsc.org A trigonal co-former could potentially lead to honeycomb-like 2D nets. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the stability and geometry of potential structures, guiding the synthetic efforts toward the desired architecture. nih.govrsc.org

Role as a Charge-Balancing Counterion in Host-Guest Systems

Beyond its role in forming co-crystals with neutral molecules, the tetrabutylammonium cation is widely used to crystallize and stabilize large, negatively charged inorganic and organometallic species. wikipedia.org In these host-guest systems, the primary role of the [NBu₄]⁺ cation is to balance the negative charge of the anionic guest, enabling its isolation and characterization in the solid state. Its large, non-coordinating, and lipophilic nature prevents strong, disruptive interactions with the anion, allowing the intrinsic geometry of the anionic guest to be preserved.

The tetrabutylammonium cation is the counterion of choice for a wide array of complex anions, facilitating the study of their structures and reactivity.

Table 2: Examples of Complex Anions Paired with Tetrabutylammonium Cations

| Anion Class | Specific Example | Formula | Reference |

|---|---|---|---|

| Polyoxometalates | Isopolyoxometalates | e.g., [W₆O₁₉]²⁻ | wikipedia.org |

| Iron-Sulfur Clusters | Synthetic Analogues | [Fe₄S₄(SPh)₄]²⁻ | wikipedia.org |

| Metal Carbonyl Anions | Carbonyl Clusters | e.g., [Rh₅(CO)₁₅]⁻ | wikipedia.org |

| Metal Halide Clusters | Dirhenate Clusters | [Re₂Cl₈]²⁻ | wikipedia.org |

| Tetrasulfide Anions | Polychalcogenides | NS₄⁻ | wikipedia.org |

This interactive table showcases the versatility of the tetrabutylammonium cation in stabilizing a diverse range of complex inorganic and organometallic anions, acting as a crucial charge-balancing agent in host-guest chemistry.

Advanced Spectroscopic and Diffraction-Based Structural Elucidation of Tetrabutylammoniumbromodiiodide Systems6.1. High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis6.1.1. Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) 6.1.2. Dynamic NMR Studies of Conformational and Exchange Processes 6.1.3. Solid-State NMR for Crystalline Forms6.2. Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures6.2.1. Anion Geometry and Interionic Interactions 6.2.2. Crystallographic Studies of Polymorphs and Solvates

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Analysis of Disorder and Twinning Phenomena

The precise structural determination of molecular crystals, such as those involving large, flexible cations like tetrabutylammonium (B224687), can be complicated by crystalline pathologies like disorder and twinning. nih.govspringernature.com These phenomena can alter diffraction patterns, potentially complicating or hindering accurate structure solution. nih.govspringernature.com

Disorder in tetrabutylammonium salts often arises from the conformational flexibility of the n-butyl chains. At a given temperature, the chains may adopt multiple conformations, leading to statistical disorder within the crystal lattice. This is a known complication in related structures, such as tetra-n-butylammonium perchlorate, where some cations and anions are heavily disordered. mdpi.com Similarly, the polyhalide anion itself, [BrI2]⁻, might exhibit positional or orientational disorder.

Twinning is another common issue where two or more separate crystal domains intergrow in a symmetrical, non-random manner. tulane.edu In merohedral twinning, the lattices of these domains are superimposable, making it difficult to detect from diffraction images alone and often resulting in stalled crystallographic refinement and high R-values. cancer.gov Transformation twinning can occur when a crystal undergoes a phase transition due to changes in temperature or pressure. tulane.edu While specific studies on twinning in this compound are not prevalent, the analysis of related molecular crystals shows that such pathologies are not uncommon. For instance, studies on adipic acid have demonstrated that impurities can induce disorder and the formation of true mechanical twins. nih.gov Therefore, during the single-crystal X-ray diffraction analysis of this compound, it is crucial to employ analytical software, such as phenix.xtriage or TRUNCATE, to check for signs of twinning before proceeding with structure refinement. cancer.gov

Vibrational Spectroscopy (Raman and Infrared) for Bonding Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful, non-destructive tool for probing the bonding characteristics within this compound. It provides insight into the nature of the polyhalide anion and the intermolecular forces at play.

Spectroscopic Signatures of Polyhalide Anions

Polyhalogen anions are known to be readily characterized by Raman spectroscopy. nih.gov The vibrational modes of the [BrI2]⁻ anion are characteristic of its structure. For a linear and symmetric [I-Br-I]⁻ anion, one would expect a strong, symmetric stretching mode (νs) in the Raman spectrum and an asymmetric stretching mode (νas) in the IR spectrum. However, the symmetry and bond strengths within polyhalide anions are highly sensitive to their environment, including the nature of the counter-ion. wikipedia.org

The bonding in trihalide anions can be described by a three-center, four-electron bond model. Their stability often follows the order I₃⁻ > IBr₂⁻ > ICl₂⁻. wikipedia.org For comparison, the tribromide anion (Br₃⁻) typically shows a characteristic vibrational stretching frequency around 170 cm⁻¹. researchgate.net The vibrational frequencies for [BrI2]⁻ would be expected to differ based on the relative masses and bond strengths. Deviations from ideal symmetry, induced by crystal packing effects and cation-anion interactions, can lead to the activation of otherwise silent modes or splitting of degenerate modes. wikipedia.org

Table 1: Representative Vibrational Frequencies for Related Polyhalide Anions

| Anion | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Br₃⁻ | Symmetric Stretch (νs) | ~170 | researchgate.net |

| ICl₂⁻ | Symmetric Stretch (νs) | 267 | wikipedia.org |

| ICl₂⁻ | Asymmetric Stretch (νas) | 222 | wikipedia.org |

This table provides comparative data; specific values for [BrI2]⁻ depend on the crystalline environment.

Elucidation of Intermolecular Interactions via Vibrational Modes

Low-frequency Raman spectroscopy is particularly effective for studying the weak intermolecular and interionic interactions within tetrabutylammonium salt systems. nih.govmdpi.com Studies on the semi-clathrate hydrates of tetrabutylammonium salts have shown that Raman peaks in the low-frequency region (terahertz region) are sensitive to the crystal structure and interionic forces. nih.govresearchgate.net For instance, shifts in Raman peaks observed around 65 cm⁻¹ and 200 cm⁻¹ in tetrabutylammonium salt hydrates correlate with changes in hydration and equilibrium temperatures, indicating a direct link to the strength of intermolecular interactions. mdpi.comkobe-u.ac.jp

In solid this compound, the vibrational modes of the tetrabutylammonium cation can be influenced by its interaction with the [BrI2]⁻ anion. These interactions are primarily Coulombic, but weak C-H···X (where X = Br, I) hydrogen bonds can also play a role, similar to those observed in other tetrabutylammonium halide structures. nih.gov These subtle interactions can cause shifts in the frequencies of the C-H stretching and bending modes, as well as the skeletal modes of the cation, providing a spectroscopic handle on the cation-anion packing and communication within the crystal lattice.

Mass Spectrometry for Speciation and Cluster Analysis

Mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI), is an invaluable tool for identifying the specific polyhalide species present in solution and for analyzing the behavior of the tetrabutylammonium cation. researchgate.net

ESI-MS allows for the gentle transfer of ions from solution into the gas phase for mass analysis. researchgate.net Studies on solutions containing various halides and iodine have successfully used ESI-MS to detect a range of polyhalide anions, such as I₃⁻, I₂Br⁻, IBr₂⁻, and ICl₂⁻. uvic.ca For a solution phase study of this compound, ESI-MS would be the ideal technique to confirm the presence and stability of the [BrI2]⁻ anion and to detect any other potential polyhalide species that might exist in equilibrium. The cone voltage in the ESI source can be optimized to minimize fragmentation of the parent ion. uvic.ca

Tetraalkylammonium halides are considered ideal chemical standards for ESI-MS because of their low tendency to form clusters. nih.gov The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, is readily detected in positive-ion mode ESI-MS. Its presence and lack of fragmentation provide a clear signature. While the cation itself does not tend to cluster, its interaction with anions in the gas phase can be studied. Analysis of a sample of this compound would be expected to show a prominent peak for the [N(C₄H₉)₄]⁺ cation in the positive ion spectrum and a peak for the [BrI2]⁻ anion in the negative ion spectrum.

Table 2: Expected Mass Spectrometry Peaks for this compound

| Ion | Formula | Mode | Expected m/z (approx.) |

| Tetrabutylammonium | [N(C₄H₉)₄]⁺ | Positive | 242.28 |

| Bromodiiodide | [⁷⁹BrI₂]⁻ | Negative | 332.72 |

| Bromodiiodide | [⁸¹BrI₂]⁻ | Negative | 334.72 |

Expected m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ¹²⁷I) and account for the natural isotopic distribution of Bromine.

Electron Diffraction and Microscopy for Nanoscale Structural Information

While single-crystal X-ray diffraction provides the average bulk structure, electron diffraction and microscopy offer complementary information on the nanoscale. numberanalytics.com These techniques are particularly powerful for characterizing hybrid organic-inorganic materials, a class to which this compound belongs. nih.govnih.gov

Electron diffraction can determine the crystal structure of materials from nanocrystals, which are often too small for conventional X-ray diffraction. rigaku.com This is advantageous if large, high-quality single crystals of this compound are difficult to grow. It can also be used to study local variations in the crystal structure, such as those arising from disorder or defects.

Transmission Electron Microscopy (TEM) and related techniques like electron ptychography can provide real-space images of the material's morphology and, in some cases, resolve structural details of both the organic and inorganic components without the need for staining. nih.gov For a compound like this compound, TEM could be used to visualize the crystal morphology, identify defects or grain boundaries, and potentially probe the arrangement of the heavy halogen atoms in the lattice, providing insights that are averaged out in bulk diffraction methods.

Theoretical and Computational Studies of Tetrabutylammoniumbromodiiodide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, including its geometry, stability, and the nature of its chemical bonds. For an ionic compound like Tetrabutylammoniumbromodiiodide, these calculations would typically be performed on the ion pair to understand the interaction between the cation and the anion.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost for determining the electronic structure and, consequently, the optimized geometry and stability of molecular systems.

For the tetrabutylammonium (B224687) (TBA) cation , numerous DFT studies, often in the context of its salts, have characterized its structure. The cation typically adopts a conformation with its four butyl chains extending outwards from the central nitrogen atom. The idealized geometry is often described as cross-like or tetrahedral. researchgate.net

The bromodiiodide ([BrI₂]⁻) anion is a member of the polyhalide family. DFT calculations on related trihalide anions, such as [IBr₂]⁻, show that these species are typically linear or nearly linear. acs.org The central atom (in this case, likely bromine) is bonded to the two terminal iodine atoms. The bonding in these anions is often described in terms of three-center-four-electron (3c-4e) bonds.

When considering the This compound ion pair , it is expected that the primary interaction would be electrostatic between the positively charged nitrogen center of the TBA cation and the negatively charged [BrI₂]⁻ anion. DFT calculations would be crucial to determine the precise arrangement of the anion around the bulky cation, considering the steric hindrance from the butyl groups. Studies on similar systems, like tetrabutylammonium salts with different anions, suggest that the anion would likely position itself to maximize electrostatic attraction while minimizing steric repulsion. rsc.org

| Parameter | Tetrabutylammonium (TBA) Cation (Typical Calculated Values) | Bromodiiodide ([BrI₂]⁻) Anion (Estimated Values based on related polyhalides) |

| Symmetry | Approaching Td | Approaching D∞h |

| N-C Bond Length | ~1.5 Å | N/A |

| C-C Bond Length | ~1.54 Å | N/A |

| C-H Bond Length | ~1.09 Å | N/A |

| Br-I Bond Length | N/A | ~2.8 - 3.0 Å |

| I-Br-I Bond Angle | N/A | ~180° |

| C-N-C Bond Angle | ~109.5° | N/A |

This table presents typical values from computational studies on the individual ions or closely related structures, as direct data for this compound is not available.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles without empirical parameters, are employed for achieving higher accuracy in electronic property calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used.

For the TBA cation , high-level ab initio calculations would provide a more accurate description of its electron distribution and polarizability. This is particularly important for understanding its interactions in different environments.

For the [BrI₂]⁻ anion , ab initio calculations are essential for accurately describing the nature of the halogen-halogen bonds and the charge distribution within the anion. These methods can precisely calculate properties like electron affinity and ionization potential, which are key to understanding the anion's reactivity.

In the context of the This compound ion pair , ab initio calculations would be instrumental in quantifying the non-covalent interactions, including electrostatic forces, induction, and dispersion, that govern the association of the two ions.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

While no specific reaction mechanisms involving this compound have been computationally modeled, the methodologies for such investigations are well-established. These models are crucial for understanding the role of a compound as a catalyst or reactant, providing insights into reaction pathways, and predicting reaction rates.

Transition State Characterization for Catalytic Cycles

A key aspect of modeling a catalytic cycle is the identification and characterization of transition states. A transition state is a high-energy configuration along the reaction pathway that separates reactants from products.

Computational methods, particularly DFT, are used to locate these transition states on the potential energy surface. The geometry of the transition state is optimized, and frequency calculations are performed to confirm that it is a true first-order saddle point (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). For instance, in SN2 reactions, a transition state can be stabilized by the presence of an anion. acs.org

Reaction Coordinate Analysis and Rate Prediction

Once a transition state is located, the reaction coordinate can be mapped out. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products. This analysis confirms that the identified transition state connects the desired reactants and products.

The energy difference between the reactants and the transition state gives the activation energy barrier. This barrier is a critical parameter in transition state theory, which is used to predict the rate constant of a reaction.

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solution. These simulations model the movement of atoms and molecules over time, providing insights into structural organization, dynamics, and thermodynamics.

While there are no MD simulations specifically for this compound, extensive simulations have been performed on tetrabutylammonium bromide (TBAB) in aqueous solutions. nih.gov These studies provide significant insight into the likely behavior of the TBA cation in a solution containing the bromodiiodide anion.

MD simulations have shown that in aqueous solutions, the TBA cation exhibits complex behavior due to the interplay of electrostatic interactions from the charged nitrogen core and hydrophobic interactions from the butyl chains. nih.gov At lower concentrations, the TBA cations are well-hydrated. nih.gov As the concentration increases, there is a tendency for the cations to form aggregates or an interpenetrating network. nih.gov The bromide anions in these simulations are found in the vicinity of the TBA cations, interacting with the positively charged head group and being influenced by the surrounding water structure.

It is reasonable to expect that the larger, more polarizable bromodiiodide anion would also associate with the TBA cation in solution, likely forming solvent-separated or contact ion pairs. The dynamics of the ions, including their diffusion and residence times in hydration shells, would be influenced by these interactions.

| Finding from MD Simulations of TBA Bromide | Implication for this compound | Reference |

| Hydrophobic hydration around butyl chains | Similar hydration structure expected around the TBA cation. | nih.gov |

| Cation aggregation at higher concentrations | Potential for aggregation influenced by the larger [BrI₂]⁻ anion. | nih.gov |

| Strong ion-water and ion-ion correlations | Similar strong correlations anticipated with the [BrI₂]⁻ anion. | nih.gov |

| Good agreement with experimental diffusion coefficients | Provides confidence in the force fields used for such simulations. | nih.gov |

Ion Pairing and Aggregation Phenomena

Computational studies have provided significant insights into the nature of ion pairing between the tetrabutylammonium cation and various anions. While specific studies focusing exclusively on the bromodiiodide anion ([BrI₂]⁻) are limited, broader research on tetrabutylammonium ion pairs with other inorganic ions reveals a consistent and general structural motif. This provides a foundational understanding applicable to its interaction with the bromodiiodide anion.

Research into the ion pairs between the tetrabutylammonium cation and a wide array of 93 different inorganic ions has demonstrated a recurring minimum energy orientation. nih.gov In this preferred structure, the central nitrogen atom of the tetrabutylammonium cation is not the closest point of approach to the anion. Instead, the cation orients itself so that a specific hydrogen atom on one of the butyl chains is directed towards the anion. This consistent finding across numerous ion pairs suggests a fundamental pattern in the association between organic cations and polar species in solution. nih.gov This established motif is crucial for understanding molecular recognition and supramolecular self-assembly involving tetrabutylammonium salts.

This general principle of ion pairing is expected to hold for tetrabutylammonium bromodiiodide. The interaction would likely involve a directional hydrogen bond from one of the butyl chains to the electron-rich bromodiiodide anion. The aggregation of these ion pairs would then be influenced by a combination of these directional interactions and weaker van der Waals forces between the long alkyl chains of the cations, leading to the formation of larger clusters in solution or the solid state.

Solvent Effects on Reactivity and Conformation

In solvents with high dielectric constants, such as acetonitrile (B52724) or dimethyl sulfoxide, the salt is more likely to exist as dissociated or solvent-separated ion pairs. This increased charge separation can enhance the reactivity of the bromodiiodide anion, making it more available for participation in chemical reactions. Conversely, in nonpolar solvents like hydrocarbons, the formation of tight ion pairs or larger aggregates is favored. This association can decrease the anion's nucleophilicity and alter the reaction pathways.

The conformation of the tetrabutylammonium cation itself is also subject to solvent effects. The four butyl chains are flexible and can adopt various conformations. In solution, the specific arrangement of these chains is a dynamic equilibrium influenced by interactions with the surrounding solvent molecules. Computational models can predict the most stable conformations in different solvent environments, which in turn affects the accessibility of the cation for interaction with the anion and other species in the solution.

Prediction of Supramolecular Interactions and Crystal Packing

The prediction of supramolecular interactions and the resulting crystal packing of tetrabutylammonium bromodiiodide is built upon the foundational understanding of its ion pairing behavior. The consistent structural motif observed in tetrabutylammonium ion pairs, where a specific C-H bond of the cation directs towards the anion, is a key factor in determining the long-range order in the solid state. nih.gov

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are instrumental in predicting how these individual ion pairs will assemble into a crystalline lattice. These models can calculate the energies of different packing arrangements and identify the most thermodynamically stable crystal structure. The predictions would account for the directional hydrogen bonds between the cation and the bromodiiodide anion, as well as the van der Waals interactions between the interdigitating butyl chains of adjacent cations.

Emerging Research Frontiers and Future Perspectives for Tetrabutylammoniumbromodiiodide

Integration in Hybrid Organic-Inorganic Materials

The field of hybrid organic-inorganic materials, which combines organic and inorganic components at the molecular or nano-scale, offers significant opportunities for creating materials with novel functionalities. frontiersin.orgnih.gov The unique structure of Tetrabutylammoniumbromodiiodide makes it a compelling candidate for integration into these advanced materials, particularly in the realm of perovskites and other layered structures.

The large tetrabutylammonium (B224687) (TBA⁺) cation can act as a spacer and structural template in hybrid materials. researchgate.net In hybrid organic-inorganic lead iodide materials, for instance, the choice of the organic cation is crucial in defining the dimensionality and stability of the resulting structure, which can range from 3D perovskites to 2D layered sheets or even 1D chains. nih.gov Research has shown that TBA⁺ cations can be intercalated into inorganic perovskite lattices, such as Cesium Lead Iodide (CsPbI₃), to form stabilizing one-dimensional (1D) layers. researchgate.netresearchgate.net This post-synthesis treatment can "heal" defects in the inorganic framework, enhancing the material's stability and electronic properties. researchgate.net

The incorporation of the bromodiiodide anion adds another layer of complexity and potential functionality. The mixed halide composition can influence the material's bandgap, a critical parameter in optoelectronic applications like solar cells and LEDs. The structural chemistry of hybrid lead iodides is highly diverse, with the final structure influenced by the interplay between the organic cation and the inorganic lead iodide units. nih.gov The presence of both bromine and iodine in the anion of this compound could allow for fine-tuning of these interactions, potentially leading to the rational design of materials with tailored optoelectronic properties.

Advanced Applications in Flow Chemistry and Continuous Processing

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical manufacturing. nih.gov This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling highly reactive or unstable intermediates. pharmablock.comeuropa.eu These benefits make flow chemistry an ideal platform for the synthesis and application of complex polyhalides like this compound.

The synthesis of polyhalides often involves handling elemental halogens like bromine, which presents safety and handling challenges in traditional batch processes. wikipedia.org Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, mitigate these risks by minimizing the amount of hazardous material present at any given time and by allowing for rapid dissipation of heat from exothermic reactions. europa.eu

| Advantage of Flow Chemistry | Relevance to this compound |

| Enhanced Safety | Safer handling of reactive precursors like elemental halogens. pharmablock.comeuropa.eu |

| Precise Control | Accurate control over temperature, pressure, and stoichiometry for selective formation of the desired polyhalide anion. pharmablock.com |

| Scalability | Straightforward scaling from laboratory discovery to industrial production by running the process for longer durations. europa.eu |

| Process Automation | Integration with process analytical technology (PAT) for real-time monitoring and optimization. researchgate.net |

Green Chemistry Aspects and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its applications can benefit significantly from these principles.

A key aspect of green chemistry is the use of safer solvents or solvent-free conditions. nih.gov Tetrabutylammonium bromide (TBAB), a related compound, is known to act as an ionic liquid in its molten state, providing a promising green alternative to volatile organic solvents for certain reactions. chemicalbook.com Given the relatively low melting point of this compound (58°C), exploring its potential as a reaction medium or catalyst in a molten state could lead to more sustainable processes. labproinc.com

Catalysis is a cornerstone of green chemistry, favoring the use of small amounts of catalysts over stoichiometric reagents. nih.gov The tetrabutylammonium cation itself is a well-established phase-transfer catalyst, facilitating reactions between reagents in different phases (e.g., aqueous and organic). wikipedia.orgactylis.com This catalytic activity can be harnessed to develop more efficient and waste-reducing synthetic routes. For example, greener methods for related transformations, such as using ceric ammonium (B1175870) nitrate (B79036) for the synthesis of tetrabutylammonium tribromide, have been developed, suggesting that similar catalytic approaches could be applied to bromodiiodide synthesis. wikipedia.orgsuniv.ac.in

Sustainable synthesis routes often involve using renewable feedstocks and energy-efficient methods like microwave or ultrasound-assisted synthesis. nih.gov Plant extracts, rich in phytochemicals, have been explored for the green synthesis of nanoparticles, demonstrating the potential of biomass as a source of reducing and capping agents. youtube.com While not directly applicable to the synthesis of the polyhalide itself, these principles encourage a holistic view of the process, including the sourcing of starting materials and the energy inputs required.

Challenges and Opportunities in Further Research on Complex Polyhalide Anions

The study of polyhalide anions is a rich field with both significant challenges and exciting opportunities. These anions, consisting of three or more halogen atoms, exhibit complex bonding and can form a wide variety of structures, from simple linear ions to intricate networks.

A major challenge lies in the rational synthesis and prediction of their structures. The formation and stability of polyhalide anions are governed by subtle factors, including the nature of the counter-ion, solvent effects, and reaction conditions. High-pressure synthesis has emerged as a powerful tool for creating novel polyhalogen compounds with unexpected stoichiometries, such as Na₂Cl₃ and Na₄Cl₅, which challenge conventional chemical intuition. acs.org These studies reveal that even simple systems can harbor surprising complexity, highlighting the limitations of current theoretical models in predicting the stability and structure of new polyhalide phases. acs.org

Despite these challenges, the opportunities are vast. The structural diversity of polyhalides translates into a wide range of potential properties and applications. The ability to combine different halogens within a single anion, as in the bromodiiodide ion, allows for the fine-tuning of chemical reactivity, redox potential, and optical properties. This opens doors to their use in:

Electrolyte materials: For batteries and other electrochemical devices.

Halogenating agents: Offering unique selectivity in organic synthesis compared to single-halogen reagents. wikipedia.org

Advanced materials: As building blocks for functional organic-inorganic hybrids, as discussed previously. acs.org

Further research into the fundamental chemistry of complex anions like bromodiiodide, supported by advanced computational studies and high-pressure synthesis experiments, is crucial for unlocking their full potential. Elucidating the rules that govern their formation will pave the way for the discovery of new materials with unprecedented properties.

Q & A

Q. What are the established methods for synthesizing Tetrabutylammoniumbromodiiodide with high purity in laboratory settings?

Synthesis typically involves ion-exchange or metathesis reactions using precursors like Tetrabutylammonium bromide or iodide. Purification steps such as recrystallization in polar aprotic solvents (e.g., acetonitrile) are critical to achieving >98% purity. Characterization via ion chromatography and elemental analysis ensures anion stoichiometry, as outlined in USP standards for analogous quaternary ammonium salts .

Q. What safety protocols are essential when handling this compound?

Based on SDS for related compounds, researchers must use PPE (gloves, goggles), work in fume hoods, and avoid contact with strong acids/oxidizers (e.g., H₂SO₄, KMnO₄) to prevent hazardous reactions. Storage should be in airtight containers under inert conditions to minimize hygroscopic degradation .

Q. Which analytical techniques are recommended for verifying the anion composition of this compound?

Ion chromatography (IC) and X-ray diffraction (XRD) are standard for quantifying bromide/iodide ratios and confirming crystal structure. Complementary methods include UV-Vis spectroscopy for halogen-specific absorbance bands and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .

Q. How can recrystallization of this compound be optimized for high yield?

Key parameters include solvent selection (e.g., ethanol-water mixtures), slow cooling rates (<1°C/min), and seed crystal introduction. Post-crystallization, vacuum drying at 40–50°C ensures residual solvent removal, as validated in USP monographs for similar salts .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Cross-validation using multiple techniques (e.g., ¹H/¹³C NMR, FTIR, XRD) is critical. For instance, anion exchange during synthesis may alter halogen ratios, necessitating elemental analysis. Impurity profiling via HPLC-MS can identify side products affecting spectral interpretations .

Q. What experimental approaches determine the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Gas chromatography-mass spectrometry (GC-MS) of evolved gases under controlled pyrolysis (e.g., 200–400°C) can detect bromine/iodine vapors or organic byproducts, as observed in analogous compounds .

Q. How do the ionic radii of bromide and iodide influence the crystal structure and solubility of this compound?

XRD studies of related salts (e.g., Tetrabutylammonium iodide) reveal that larger anions (e.g., iodide) increase lattice parameters, reducing solubility in non-polar solvents. Systematic solubility tests in solvents like dichloromethane and THF, paired with computational modeling (DFT), can quantify these effects .

Q. How can ecological risks of this compound be assessed given limited data?

Use structural analogs (e.g., Tetrabutylammonium chloride) to design biodegradation assays (OECD 301) or aquatic toxicity tests (e.g., Daphnia magna LC₅₀). Persistence can be evaluated via soil column studies, though current SDS gaps highlight the need for original ecotoxicological research .

Methodological Notes

- Data Validation : Cross-reference USP standards and NIST databases for baseline physicochemical properties.

- Contradiction Mitigation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reproducibility .

- Safety Compliance : Adhere to SDS guidelines for hazardous material handling, even when extrapolating from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.